tert-Butyl 2-formylthiophene-3-carboxylate
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Overview
Description
tert-Butyl 2-formylthiophene-3-carboxylate: is an organic compound with the molecular formula C10H12O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-formylthiophene-3-carboxylate can be synthesized through various synthetic routes. One common method involves the formylation of thiophene derivatives followed by esterification. The reaction typically requires a formylating agent such as formic acid or its derivatives, and the esterification is achieved using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including batch and continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-formylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 2-carboxythiophene-3-carboxylate.
Reduction: 2-hydroxymethylthiophene-3-carboxylate.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
tert-Butyl 2-formylthiophene-3-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-formylthiophene-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 2-formylthiophene-3-carboxylate: is similar to other thiophene derivatives such as 2-formylthiophene and 3-formylthiophene.
This compound: is also related to other formyl-substituted heterocycles like 2-formylfuran and 2-formylpyrrole.
Uniqueness:
- The presence of both a formyl group and a tert-butyl ester group in this compound provides unique reactivity and stability compared to other thiophene derivatives.
- Its structural features make it a versatile intermediate for the synthesis of a wide range of organic compounds with potential applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)7-4-5-14-8(7)6-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMCZJZPZPTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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